

Spectroscopic Data of Pure 1,4-Dioxane: A Technical Guide

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Compound of Interest

Compound Name: Dioxane

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This technical guide provides a comprehensive overview of the key spectroscopic data for pure 1,4-dioxane, a compound of significant interest in various scientific and industrial applications, including its use as a solvent in drug development and manufacturing. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the 1,4-dioxane molecule, where all protons and all carbon atoms are chemically equivalent, its NMR spectra are characteristically simple.

¹H NMR Data

The ¹H NMR spectrum of 1,4-dioxane exhibits a single, sharp singlet. The absence of splitting is due to the chemical equivalence of all adjacent protons; equivalent protons do not couple with each other.^[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.69 ppm	Singlet	8H	-O-CH ₂ -CH ₂ -O-

¹³C NMR Data

Similarly, the proton-decoupled ^{13}C NMR spectrum of 1,4-dioxane displays a single resonance, confirming the equivalence of the four carbon atoms in the ring.

Chemical Shift (δ)	Assignment
~67 ppm	-O-CH ₂ -CH ₂ -O-

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of high-purity 1,4-dioxane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Pulse Sequence: Proton-decoupled pulse sequence.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- For ^1H NMR, integrate the signal to confirm the relative number of protons.
- Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dioxane is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The region between approximately 1500 cm^{-1} and 400 cm^{-1} is considered the fingerprint region and is unique to the molecule.^{[2][3]}

Wavenumber (cm^{-1})	Vibrational Mode
~2960, 2890, 2850	C-H stretching
~1457	CH_2 deformation (scissoring)
~1322	CH_2 wagging
~1255	CH_2 twisting
~1119	C-O-C symmetric stretching
~1057	Ring trigonal deformation
~889, 872	C-C stretching and C-O-C stretching

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- Place a single drop of pure 1,4-dioxane directly onto the ATR crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: Average 16 to 32 scans to obtain a high-quality spectrum.
- Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,4-dioxane provides valuable information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The molecular ion peak ($[M]^+$) is observed at an m/z of 88, corresponding to the molecular weight of 1,4-dioxane ($\text{C}_4\text{H}_8\text{O}_2$).^[4] A small $M+1$ peak at m/z 89 is also visible due to the natural abundance of the ^{13}C isotope.^[4] The fragmentation pattern is a key identifier for the molecule.

m/z	Proposed Fragment Ion	Structure
88	Molecular Ion	$[C_4H_8O_2]^+$
58	Loss of CH_2O	$[C_3H_6O]^+$
44	Loss of C_2H_4O from molecular ion or C_2H_4 from m/z 58	$[C_2H_4O]^+$
43	Loss of H from m/z 44	$[C_2H_3O]^+$
29	Loss of CHO from m/z 58	$[C_2H_5]^+$ or $[CHO]^+$
28	Base Peak, Loss of C_2H_4 from m/z 56	$[C_2H_4]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Injection: Inject a small volume (e.g., 1 μ L) of a dilute solution of 1,4-dioxane in a volatile solvent (e.g., dichloromethane) into the GC inlet.
- GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the 1,4-dioxane from the solvent. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).
- Ionization: As 1,4-dioxane elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

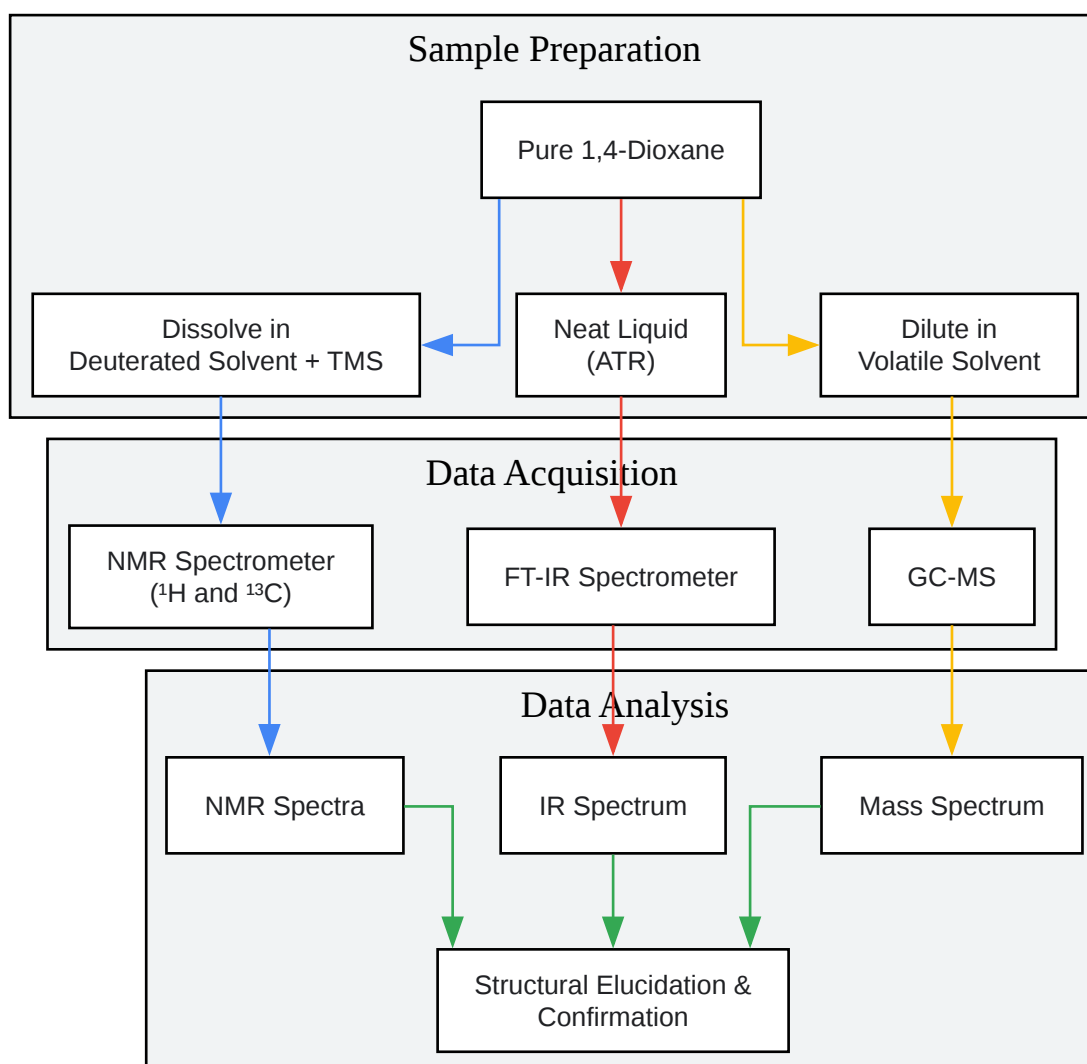
Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

- Scan Range: Scan a mass range of approximately m/z 20-200 to detect the molecular ion and all significant fragment ions.
- Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like 1,4-dioxane.



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Caption: General workflow for the spectroscopic analysis of pure 1,4-dioxane.

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